molecular formula C13H17NO B1437405 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol CAS No. 745836-29-7

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol

Cat. No. B1437405
M. Wt: 203.28 g/mol
InChI Key: GRNDIXAFZQOWOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes can be achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The molecular structure of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol” is C13H17NO . It contains a total of 34 bonds, including 17 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .


Chemical Reactions Analysis

The compound can undergo a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Physical And Chemical Properties Analysis

“2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol” is a white crystalline powder that is highly soluble in water. It has a molecular weight of 202.30 .

Scientific Research Applications

1. Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes

  • Summary of Application: This research describes a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
  • Methods of Application: The reaction proceeds efficiently with a broad array of substrates .
  • Results or Outcomes: The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

2. Synthesis of Analogues of Epibatidine

  • Summary of Application: This research involves the synthesis of analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system .
  • Methods of Application: Aza Diels-Alder reaction was used successfully to construct the rigid protected amine 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene skeleton .
  • Results or Outcomes: The synthesis of fluorinated analogues of 2-azabicyclo[2.2.1]heptane has been investigated using nucleophilic fluorinating agent, diethylaminosulphur trifluoride, DAST .

3. Electrochemical Characterization for Glucose Sensing

  • Summary of Application: This paper reports the electrochemical characterization of a new hydroxylamine compound, 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), and its application to glucose sensing .
  • Methods of Application: The cyclic voltammogram for the first cycle was unstable, but it was reproducible after the second cycle .
  • Results or Outcomes: This enabled electrochemical analysis of ethanol and glucose .

4. Enantioselective Construction of the 8-Azabicyclo[3.2.1]Octane Scaffold

  • Summary of Application: This research involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
  • Methods of Application: The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes: This methodology has been applied in the synthesis of tropane alkaloids .

5. Synthesis of 7-Oxabicyclo[2.2.1]Heptane and Derivatives

  • Summary of Application: This research involves the synthesis of 7-oxanorbornane derivatives, which are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
  • Methods of Application: The synthesis of these derivatives can be prepared enantiomerically enriched readily .
  • Results or Outcomes: These compounds have been used in the synthesis of rare sugars and analogues, monosaccharides, and disaccharide mimetics .

6. The 7-Azanorbornane Nucleus of Epibatidine

  • Summary of Application: This research involves the synthesis of the 7-azanorbornane nucleus of epibatidine .
  • Methods of Application: The synthesis involves a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation .
  • Results or Outcomes: The results of this research have been used in the synthesis of epibatidine .

4. Construction of Oxygenated 2-Azabicyclo[2.2.1]Heptanes

  • Summary of Application: This research describes a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
  • Methods of Application: The reaction proceeds efficiently with a broad array of substrates .
  • Results or Outcomes: The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

5. Enantioselective Construction of the 8-Azabicyclo[3.2.1]Octane Scaffold

  • Summary of Application: This research involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
  • Methods of Application: The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes: This methodology has been applied in the synthesis of tropane alkaloids .

6. Synthesis of 7-Oxabicyclo[2.2.1]Heptane and Derivatives

  • Summary of Application: This research involves the synthesis of 7-oxanorbornane derivatives, which are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
  • Methods of Application: These derivatives can be prepared enantiomerically enriched readily .
  • Results or Outcomes: These compounds have been used in the synthesis of rare sugars and analogues, monosaccharides, and disaccharide mimetics .

properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNDIXAFZQOWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655103
Record name 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol

CAS RN

745836-29-7
Record name 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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